S-Mmt vs. S-Trt Acid Lability: Head-to-Head Deprotection Kinetics
Direct comparative cleavage experiments demonstrate that Fmoc-Cys(Mmt)-OH exhibits substantially higher acid lability than Fmoc-Cys(Trt)-OH [1]. Under treatment with 1% TFA in DCM/TES (95:5) for 30 minutes at room temperature, the S-Mmt group undergoes complete (100%) quantitative removal [1]. In contrast, the S-Trt group achieves only 4–5% cleavage under these identical conditions [2]. This differential lability enables the selective unmasking of Mmt-protected cysteine residues while leaving Trt-protected cysteines and tert-butyl-type side-chain protections fully intact [1].
| Evidence Dimension | Deprotection yield under mild acidic conditions |
|---|---|
| Target Compound Data | 100% S-Mmt cleavage |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: 4–5% S-Trt cleavage |
| Quantified Difference | ≥95 percentage-point higher cleavage for Mmt under identical conditions |
| Conditions | 1% TFA in DCM/TES (95:5), 30 min, RT |
Why This Matters
This quantifiable orthogonality enables on-resin, regioselective disulfide bond formation in peptides with multiple cysteine pairs, reducing manufacturing steps and improving process yield.
- [1] Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148–153. View Source
- [2] CBL Patras. The Abundant Versatility of the 4-Methoxytrityl Group. Technical Application Note. View Source
